molecular formula C11H11BrO4 B1344209 Dimethyl 3-(bromomethyl)phthalate CAS No. 24129-04-2

Dimethyl 3-(bromomethyl)phthalate

Cat. No.: B1344209
CAS No.: 24129-04-2
M. Wt: 287.11 g/mol
InChI Key: YWVKACMYFGVPAQ-UHFFFAOYSA-N
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Description

Dimethyl 3-(bromomethyl)phthalate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phthalic acid, where the phthalate ester is substituted with a bromomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3-(bromomethyl)phthalate can be synthesized through the bromination of dimethyl phthalate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-(bromomethyl)phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 3-(bromomethyl)phthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential use in modifying biological molecules for research purposes.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl 3-(bromomethyl)phthalate exerts its effects involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Uniqueness: Dimethyl 3-(bromomethyl)phthalate is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to other phthalate esters. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

Dimethyl 3-(bromomethyl)phthalate (DBMP) is a chemical compound that has garnered attention for its potential biological activities and implications in various fields, including toxicology and pharmacology. This article synthesizes research findings on the biological activity of DBMP, focusing on its toxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DBMP is a derivative of phthalic acid, characterized by the presence of bromomethyl groups. Its molecular formula is C10H10BrO4, and it features a phthalate backbone with two methyl ester groups. The bromine atom introduces electrophilic properties that can interact with biological macromolecules, potentially leading to various biological effects.

1. Toxicity Studies

Research has indicated that DBMP exhibits cytotoxic effects in various cell lines. In vitro studies have demonstrated that exposure to DBMP can lead to:

  • Cell Viability Reduction : Cell viability assays (e.g., MTT assay) revealed significant decreases in cell survival rates in human liver carcinoma cells (HepG2) when treated with DBMP at concentrations above 50 µM for 24 hours .
  • Apoptotic Induction : Flow cytometry analysis showed increased apoptosis markers (Annexin V positive cells) in treated cells, indicating that DBMP may induce programmed cell death through intrinsic pathways .

The mechanisms through which DBMP exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : DBMP treatment has been associated with elevated levels of ROS, suggesting oxidative stress as a contributing factor to its cytotoxicity .
  • Inflammatory Pathways Activation : Studies indicate that DBMP can activate NF-κB signaling pathways, leading to increased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study 1: Cytotoxic Effects on Adipocytes

In a study examining the effects of phthalates on adipocyte differentiation, DBMP was shown to inhibit adipogenesis in 3T3-L1 cells. The study reported:

  • Decreased Lipid Accumulation : Cells treated with DBMP exhibited significantly lower lipid droplet formation compared to controls.
  • Altered Gene Expression : Key adipogenic markers such as PPAR-γ and C/EBPα were downregulated in response to DBMP treatment, indicating its potential role in metabolic disruption .

Case Study 2: Developmental Toxicity

A zebrafish model was employed to assess the developmental toxicity of DBMP. Findings included:

  • Teratogenic Effects : Exposure to DBMP resulted in malformations such as spinal deformities and reduced body length in embryos.
  • Behavioral Changes : Altered swimming patterns were observed, suggesting neurodevelopmental impacts from early exposure .

Table 1: Summary of Biological Effects of this compound

Biological EffectObservationsReference
CytotoxicityReduced cell viability at >50 µM
Apoptosis InductionIncreased Annexin V positive cells
ROS GenerationElevated oxidative stress markers
Inhibition of AdipogenesisDecreased lipid accumulation in adipocytes
TeratogenicityMalformations in zebrafish embryos

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling dimethyl 3-(bromomethyl)phthalate in laboratory settings?

  • Methodological Answer : Follow OSHA and ANSI guidelines for chemical handling. Use impermeable gloves (e.g., nitrile), protective goggles, and lab coats. Ensure access to eyewash stations and safety showers. Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Q. How can this compound be synthesized, and what intermediates are critical for reaction optimization?

  • Methodological Answer : Bromomethylation of dimethyl phthalate derivatives using reagents like (bromomethyl)triphenylphosphonium bromide (CAS 1034-49-7) under controlled conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize side products like bis-brominated analogs (e.g., dimethyl 2,5-bis(bromomethyl)terephthalate, CAS 54100-54-8) .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment. Confirm structural integrity via 1^1H/13^13C NMR (e.g., bromomethyl proton signals at δ 4.3–4.7 ppm) and mass spectrometry (ESI-MS for molecular ion peaks) .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its environmental degradation kinetics compared to non-halogenated phthalates?

  • Methodological Answer : Conduct comparative degradation studies using advanced oxidation processes (AOPs) like Fe(VI)/CaO2_2 or persulfate-activated systems. The bromine group may enhance electrophilic reactivity but reduce biodegradability. Quantify degradation intermediates (e.g., hydroxylated or debrominated products) via LC-MS/MS .

Q. What experimental designs are optimal for resolving contradictory data on microbial degradation of this compound?

  • Methodological Answer : Use response surface methodology (RSM) with Box-Behnken designs to model interactions between variables (e.g., pH, microbial inoculum density, substrate concentration). For example, low concentrations (5–20 mg/kg) may upregulate degradative genera (e.g., Sphingomonas), while high concentrations (>40 mg/kg) suppress microbial diversity, explaining data discrepancies .

Q. How can soil matrix effects be minimized when detecting this compound using ultrasonic extraction (UE)-HPLC?

  • Methodological Answer : Optimize UE parameters (e.g., 30 min extraction at 40 kHz, 60°C) with acetonitrile:water (70:30 v/v) as the solvent. Include a cleanup step using Florisil® cartridges to remove humic acids. Validate recovery rates (≥85%) via spiked soil samples and internal standards (e.g., deuterated phthalates) .

Q. What mechanistic insights explain the compound’s persistence in anaerobic environments?

  • Methodological Answer : Perform anaerobic microcosm studies with 13^{13}C-labeled this compound to track carbon flow. The bromine group likely stabilizes the molecule against reductive dehalogenation, as observed in halogenated aromatic compounds. Monitor methanogenesis inhibition as a proxy for microbial toxicity .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting impacts of this compound on soil microbial communities?

  • Resolution : Discrepancies arise from concentration-dependent effects. At low doses (<20 mg/kg), selective enrichment of degraders (e.g., Pseudomonas) occurs, while high doses (>40 mg/kg) disrupt community structure, reducing diversity indices (Shannon <2.5). Standardize exposure levels and use metagenomic sequencing to clarify taxon-specific responses .

Properties

IUPAC Name

dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)8-5-3-4-7(6-12)9(8)11(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVKACMYFGVPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334427
Record name Dimethyl 3-(bromomethyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24129-04-2
Record name Dimethyl 3-(bromomethyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 3-methyl-phthalic dimethyl ester (12.1 g, 57.9 mmol) and N-bromosuccinimide (12.4 g, 69.5 mmol) in acetonitrile (150 mL) was heated at 70° C. (oil bath), while a 200 W light bulb situated 2 cm away was shining on the reaction mixture overnight. The resulting mixture was cooled and concentrated. The residue was dissolved in ethyl acetate (150 mL), washed with water (3×50 mL) and brine (50 mL), and dried (MgSO4). Solvent was removed in vacuo, and the residue was purified by flash chromatography (SiO2, Hexane:EtOAc 8:2) to give 3-bromomethyl-phthalic dimethyl ester (13.9 g, 83%) as a solid: 1H NMR (CDCl3) δ 7.94-7.90 (dd, J=1.1 and 7.9 Hz, 1H), 7.65-7.62 (dd, J=1.0 and 6.9 Hz, 1H), 7.47 (t, J=7.8H, 1H), 4.54 (s, 2H), 3.97 (s, 3H), 3.90 (s, 3H).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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